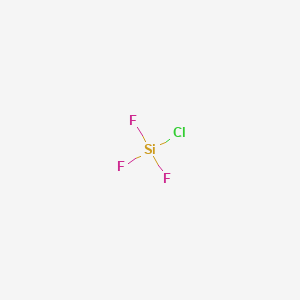
Chlorotrifluorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorotrifluorosilane is an inorganic gaseous compound with the chemical formula SiClF₃. It is composed of silicon, fluorine, and chlorine. This compound is a type of silane where hydrogen atoms are substituted with fluorine and chlorine atoms. This compound is known for its colorless gas appearance and its significant reactivity with water .
Synthetic Routes and Reaction Conditions:
Heating a Mixture of Anhydrous Aluminium Chloride and Sodium Hexafluorosilicate: By heating this mixture to temperatures between 190 and 250°C, a mixture of gases containing this compound is produced.
Reaction of Silicon Tetrachloride and Silicon Tetrafluoride Gases: At 600°C, these gases react to produce a mixture of fluorochlorosilanes, including about one-quarter this compound.
Reaction of Silicon Tetrachloride with Antimony Trifluoride: An antimony pentachloride catalyst assists in this reaction.
Industrial Production Methods:
High-Temperature Reaction: Silicon tetrafluoride can react with phosphorus trichloride at temperatures above 500°C to yield this compound.
Laser-Assisted Dissociation: 2-Chloroethyltrifluorosilane or 1,2-dichloroethyltrifluorosilane can be dissociated by an infrared laser to yield this compound and ethylene or vinyl chloride.
Types of Reactions:
Hydrolysis: this compound is hydrolyzed by water to produce silica.
Reaction with Trimethylstannane: At room temperature, this compound reacts with trimethylstannane to produce trifluorosilane over approximately 60 hours.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Trimethylstannane: Used in substitution reactions at room temperature.
Major Products:
Silica: Formed from hydrolysis.
Trifluorosilane: Formed from the reaction with trimethylstannane.
科学研究应用
Chlorotrifluorosilane has various applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other fluorosilanes and silicon-based compounds.
Biology and Medicine: While specific biological applications are limited, its derivatives may be used in the development of pharmaceuticals and other biologically active compounds.
Industry: this compound is used in the production of high-purity silicon for electronics and semiconductor industries.
作用机制
Chlorotrifluorosilane exerts its effects primarily through its reactivity with other compounds. The molecular targets and pathways involved include:
Hydrolysis: Reacts with water to form silica, a process that involves breaking the Si-Cl and Si-F bonds.
Substitution Reactions: Involves the replacement of chlorine or fluorine atoms with other substituents, facilitated by specific reagents and conditions.
相似化合物的比较
Tetrafluorosilane (SiF₄): A related compound where all hydrogen atoms are replaced by fluorine.
Dichlorodifluorosilane (SiCl₂F₂): Contains two chlorine and two fluorine atoms.
Trifluorosilane (HSiF₃): Contains three fluorine atoms and one hydrogen atom.
Uniqueness of Chlorotrifluorosilane:
Reactivity: this compound’s unique combination of chlorine and fluorine atoms gives it distinct reactivity compared to other fluorosilanes.
属性
IUPAC Name |
chloro(trifluoro)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClF3Si/c1-5(2,3)4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLDFAYTXKMDAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si](F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClF3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161412 |
Source


|
| Record name | Chlorotrifluorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14049-36-6 |
Source


|
| Record name | Silane, chlorotrifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14049-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotrifluorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotrifluorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
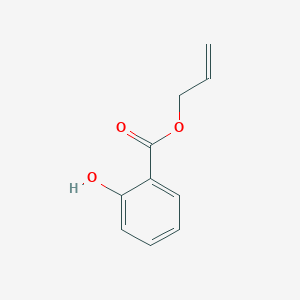
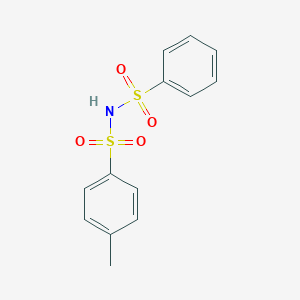
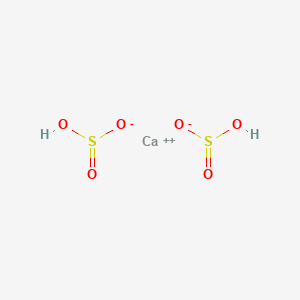
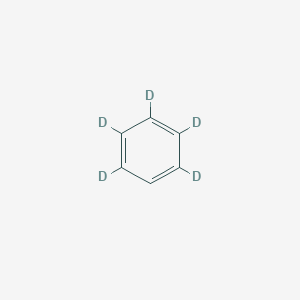

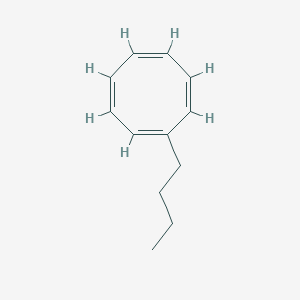
![(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B80992.png)
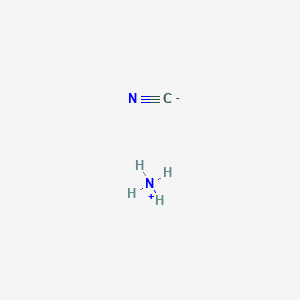
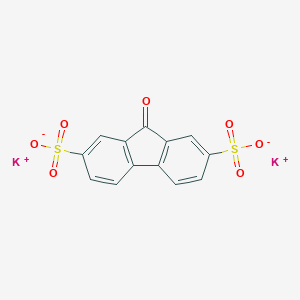

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
